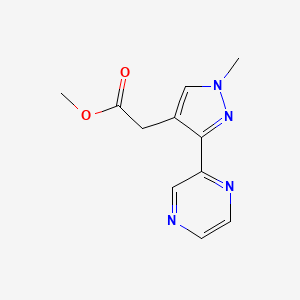

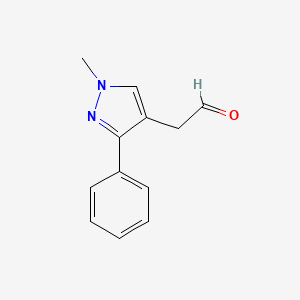

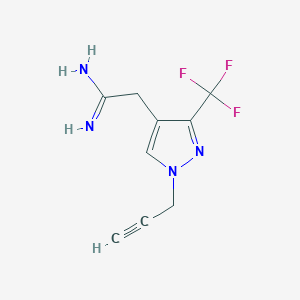

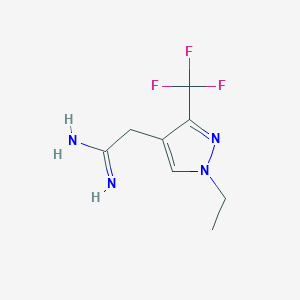

2-(1-エチル-3-フェニル-1H-ピラゾール-4-イル)アセトアルデヒド

概要

説明

Pyrazole derivatives are a class of compounds that have a five-membered ring with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various methods. For instance, one method involves the use of the Vilsmeier Haack reagent . Another method involves reactions with ethylenediamine or propylenediamine .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, they can react with ethylenediamine or propylenediamine via C2 SN Ar to offer various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For instance, some are solid while others are liquid or semi-solid . The IR, 1H NMR, and 13C NMR spectra can provide information about the chemical properties of these compounds .

科学的研究の応用

抗酸化活性

“2-(1-エチル-3-フェニル-1H-ピラゾール-4-イル)アセトアルデヒド”を含むピラゾール誘導体は、抗酸化活性を示すことが判明しています . これらの化合物は合成され、DPPHアッセイによってラジカルスカベンジング活性が評価されています .

抗癌活性

ピラゾール化合物は、いくつかのヒト細胞株に対して細胞毒性を示すことが示されています . 現在市場に出回っている一部の薬物は、このヘテロ環を主要な構造モチーフとしており、一部はさまざまな種類の癌の治療のために承認されています . 特に、特定の誘導体はRKO細胞株で細胞毒性があることが証明されています .

オーロラAキナーゼ阻害

一部のピラゾール誘導体は、抗オーロラAキナーゼ阻害剤を阻害することによって、抗癌活性に相乗効果があると信じられています . これは、それらを新しい抗腫瘍化合物の開発のための潜在的な標的としています .

抗マラリア活性

ピラゾール化合物の誘導体は、抗マラリア活性を有することが報告されています . これは、それらを新しい抗マラリア薬の開発のための潜在的な候補としています .

抗マイコバクテリア活性

ピラゾール誘導体は、抗マイコバクテリア活性を示すことも報告されています . これは、マイコバクテリアが原因の病気の治療におけるそれらの潜在的な使用を示唆しています .

抗ウイルス活性

ピラゾール化合物は、抗ウイルス活性を有することが判明しています . これは、新しい抗ウイルス薬の開発におけるそれらの潜在的な使用を示唆しています .

抗結核活性

ピラゾール誘導体は、抗結核活性を示すことが報告されています . これは、結核の治療におけるそれらの潜在的な使用を示唆しています .

抗炎症活性

ピラゾール化合物は、抗炎症活性を有することが判明しています . これは、炎症性疾患の治療におけるそれらの潜在的な使用を示唆しています .

作用機序

Target of action

Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to interact with various enzymes and receptors in the body, including cyclooxygenase enzymes, which are involved in the inflammatory response . Aldehydes, on the other hand, can react with various biological molecules, including proteins and DNA, due to their reactive carbonyl group.

Mode of action

The mode of action of pyrazoles and aldehydes depends on their specific chemical structure and the biological target they interact with. For example, some pyrazoles can inhibit the activity of certain enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical pathways

Pyrazoles and aldehydes can be involved in various biochemical pathways. For instance, some pyrazoles have been found to have anti-inflammatory, antiviral, and anticancer activities, suggesting that they can affect multiple biochemical pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of pyrazoles and aldehydes can vary widely depending on their specific chemical structure. Some pyrazoles are well absorbed and extensively metabolized in the body .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction suggests that 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde might have neuroprotective properties, making it a candidate for research in neurological disorders.

Cellular Effects

The effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate oxidative stress levels within cells, thereby affecting various cellular functions . Additionally, it has been linked to changes in gene expression related to antioxidant responses, further highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, altering their activity. For example, its interaction with cholinesterase enzymes leads to enzyme inhibition, which can modulate neurotransmitter levels in the brain . This binding interaction is crucial for its potential neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained modulation of oxidative stress responses in cells.

Dosage Effects in Animal Models

The effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it can induce toxic effects, including oxidative damage and cellular apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolic flux . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects.

特性

IUPAC Name |

2-(1-ethyl-3-phenylpyrazol-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMBECYBEPDABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。